molecular formula C15H20ClN3OS B12210587 1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Cat. No.: B12210587
M. Wt: 325.9 g/mol
InChI Key: LQKXJZWVFXKGCG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a thiourea derivative characterized by a 4-chloro-2-methylphenyl group and a pyrrolidinone-containing propyl chain. This compound’s structural uniqueness lies in its hybrid architecture, combining a halogenated aromatic ring with a cyclic amide moiety, which may influence its solubility, bioavailability, and target interactions.

Structure validation protocols, such as those discussed by Spek (2009), ensure accuracy in bond lengths, angles, and torsional parameters .

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

InChI

InChI=1S/C15H20ClN3OS/c1-11-10-12(16)5-6-13(11)18-15(21)17-7-3-9-19-8-2-4-14(19)20/h5-6,10H,2-4,7-9H2,1H3,(H2,17,18,21)

InChI Key

LQKXJZWVFXKGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCCCN2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves the reaction of 4-chloro-2-methylaniline with 3-(2-oxopyrrolidin-1-yl)propyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Thiourea Group Reactivity

The thiourea moiety (-NH-CS-NH-) is central to the compound's reactivity. Key reactions include:

Oxidation to Isothiocyanates

Thioureas are known to undergo oxidative decomposition under acidic or oxidative conditions, yielding isothiocyanates. For example:
R-NH-CS-NH-R’[O]R-NCO+R’-NH2+H2S\text{R-NH-CS-NH-R'} \xrightarrow{[O]} \text{R-NCO} + \text{R'-NH}_2 + \text{H}_2\text{S}
This reaction is critical in medicinal chemistry for generating reactive intermediates .

Reagent/Condition Product Application
H2_2O2_2/AcOHIsothiocyanate derivativesSynthesis of bioactive intermediates
KMnO4_4 (acidic)Sulfonic acidsFunctional group transformation

Hydrolysis

Under acidic or basic conditions, thioureas hydrolyze to form urea derivatives:
R-NH-CS-NH-R’+H2OR-NH-CO-NH-R’+H2S\text{R-NH-CS-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH-CO-NH-R'} + \text{H}_2\text{S}
This reaction is pH-dependent and slower compared to urea hydrolysis .

Aromatic Substitution Reactions

The 4-chloro-2-methylphenyl group participates in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution

The chloro substituent can be replaced by nucleophiles (e.g., amines, alkoxides) under catalytic conditions:

Nucleophile Conditions Product
NH3_3 (excess)CuCl2_2, 100°C4-Amino-2-methylphenyl derivative
KOH/EtOHReflux, 12hPhenolic derivative

This reactivity is leveraged in synthesizing analogs with modified biological activity .

Electrophilic Substitution

The methyl group directs electrophiles (e.g., NO2+_2^+) to the ortho/para positions, though steric hindrance from the thiourea chain limits regioselectivity .

Pyrrolidinone Ring Reactions

The 2-oxopyrrolidin-1-ylpropyl chain undergoes:

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH), the lactam ring opens to form a linear amine-carboxylic acid derivative:
PyrrolidinoneNaOHNH2(CH2)3COO\text{Pyrrolidinone} \xrightarrow{\text{NaOH}} \text{NH}_2-(CH_2)_3-COO^-
This reaction modifies the compound’s solubility and binding properties .

Reductive Amination

The ketone group in the pyrrolidinone moiety can be reduced to a secondary amine using NaBH4_4/AcOH, enhancing hydrogen-bonding capacity .

Complexation with Metals

The thiourea group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}):

Metal Salt Complex Structure Application
CuCl2_2Octahedral coordinationCatalysis or antimicrobial studies
Ni(NO3_3)2_2Square planar geometryMaterial science applications

Such complexes are explored for their catalytic and bioactive potential .

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally related thioureas:

Compound Key Structural Feature Reactivity Difference
4-Chloro-N,N-dimethylthioureaDimethyl substituentsFaster oxidation due to electron-donating groups
1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)thioureaNo methyl substitutionReduced steric hindrance in aromatic substitution

Synthetic Pathways

The compound is synthesized via:

  • Step 1 : Reaction of 4-chloro-2-methylaniline with carbon disulfide to form the intermediate isothiocyanate.

  • Step 2 : Condensation with 3-(2-oxopyrrolidin-1-yl)propylamine under inert conditions .

Ar-NH2+CS2Ar-NCSR-NH2Ar-NH-CS-NH-R\text{Ar-NH}_2 + \text{CS}_2 \rightarrow \text{Ar-NCS} \xrightarrow{\text{R-NH}_2} \text{Ar-NH-CS-NH-R}

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing H2_2S and forming charred residues.

  • Photodegradation : UV light induces cleavage of the thiourea bond, necessitating storage in amber containers .

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the synthesis of thiourea derivatives that demonstrated cytotoxic effects against several cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

Thiourea compounds are known for their antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Research has reported that certain thioureas can act as effective agents against plant pathogens, thus indicating their potential in agricultural applications as biopesticides .

G Protein-Coupled Receptor Modulation

The compound has also been studied for its role in modulating G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. Compounds that interact with GPCRs can lead to the development of new therapeutic agents for conditions such as hypertension and diabetes .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Thioureas have been documented to possess fungicidal and herbicidal properties, making them suitable candidates for agricultural applications. They can effectively control plant diseases caused by fungi and bacteria, thus enhancing crop yield .

Plant Growth Regulators

In addition to their pesticidal properties, thioureas can act as plant growth regulators. They influence various growth processes, promoting root development and enhancing resistance to environmental stresses . This makes them valuable in sustainable agriculture practices.

Synthesis of Novel Materials

Thioureas are utilized as precursors in the synthesis of novel materials, including polymers and nanomaterials. The ability to modify their chemical structure allows researchers to tailor materials for specific applications, such as drug delivery systems or biodegradable plastics .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation
Antimicrobial Efficacy StudyTested against various pathogensDemonstrated effectiveness against bacterial strains
Agricultural Application ResearchInvestigated fungicidal propertiesConfirmed efficacy against plant pathogens

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

Thiourea derivatives are often modified at the aryl and alkyl substituents to tune their properties. Below is a comparative analysis of key structural and functional features:

Compound Name Aryl Substituent Alkyl Chain Modification Key Properties/Activities Reference Insights
1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea 4-Chloro-2-methylphenyl 3-(2-oxopyrrolidin-1-yl)propyl Hypothetical: Enhanced lipophilicity due to pyrrolidinone; potential CNS activity Based on general thiourea SAR
1-(4-Nitrophenyl)thiourea 4-Nitro None Strong electron-withdrawing group; often used in enzyme inhibition studies N/A (not in evidence)
1-Benzyl-3-(2-methoxyethyl)thiourea Benzyl 2-Methoxyethyl Improved solubility due to ether linkage; antimicrobial activity reported N/A (not in evidence)

Key Observations :

  • Electron-Withdrawing vs.
  • Pyrrolidinone Moiety: The 2-oxopyrrolidinyl group introduces a cyclic amide, which may enhance membrane permeability and metabolic stability compared to linear alkyl chains (e.g., methoxyethyl) .
Physicochemical Properties
  • LogP: The chloro and methyl groups increase hydrophobicity, while the pyrrolidinone oxygen may introduce partial polarity.
  • Hydrogen Bonding: The thiourea (-NH-CS-NH-) and pyrrolidinone carbonyl groups enable hydrogen bonding, critical for target binding.

Biological Activity

1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a synthetic compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific thiourea derivative, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C14H18ClN3OS\text{C}_{14}\text{H}_{18}\text{ClN}_{3}\text{OS}

The synthesis typically involves the reaction of an appropriate isothiocyanate with amines or other nucleophiles. The presence of the chloro and pyrrolidine groups in its structure is believed to enhance its biological activity by facilitating interactions with biological targets.

Antibacterial Activity

Thioureas have been shown to exhibit significant antibacterial properties. Studies indicate that compounds similar to 1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related thiourea compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anticancer Activity

The anticancer potential of thioureas has been extensively researched. Compounds within this class have been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, certain thiourea derivatives have demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines .

Cancer Cell LineIC50 (µM)
Human leukemia1.50
Breast cancer<20
Prostate cancer<14

Antiviral Activity

Thioureas also exhibit antiviral properties, particularly against HIV and other viral pathogens. The mechanism often involves interference with viral replication processes or enhancement of host immune responses .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of thioureas indicate that modifications in the chemical structure can significantly influence their biological activity. Factors such as the presence of electron-withdrawing groups (like chlorine), steric hindrance from bulky substituents, and the ability to form hydrogen bonds are critical in determining the efficacy of these compounds .

Case Studies

Recent research has highlighted specific case studies where thiourea derivatives have been evaluated for their biological activities:

  • Antibacterial Evaluation : A series of thioureas were tested against a panel of pathogenic bacteria, demonstrating varying degrees of inhibition based on structural modifications.
  • Anticancer Studies : Investigations into the effects of certain thioureas on pancreatic and breast cancer cell lines revealed promising results, with several compounds showing potent anticancer activity at low concentrations .

Q & A

Basic Research Question

  • NMR : Analyze 1^1H and 13^13C NMR to confirm thiourea linkage (N–H protons at δ 9.5–10.5 ppm; thiocarbonyl carbon at δ 180–185 ppm) .
  • X-ray crystallography : Resolve torsional angles and hydrogen-bonding networks (e.g., N–H···S interactions stabilize the thiourea conformation) . For example, a related thiourea derivative showed a dihedral angle of 12.3° between aromatic and pyrrolidinone rings, confirmed by single-crystal XRD (R-factor: 0.053) .

What computational strategies are recommended to model the electronic properties of this thiourea derivative?

Advanced Research Question

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV predicts nucleophilic reactivity at the thiocarbonyl group) .
  • Molecular docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Align results with experimental IC50_{50} values to validate binding modes .

How can contradictory bioactivity data across studies be systematically analyzed?

Advanced Research Question

  • Experimental design audit : Compare assay conditions (e.g., bacterial strain variability in antimicrobial studies, solvent/DMSO concentration in in vitro assays) .
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., CLSI guidelines for MIC determination). For example, discrepancies in antitubercular activity (2–10 µM range) may arise from differences in bacterial inoculum size .

What substituent modifications enhance the compound’s metabolic stability without compromising activity?

Advanced Research Question

  • SAR analysis : Replace the 4-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., 4-CF3_3) to reduce oxidative metabolism. A 3-trifluoromethyl analog showed 2.3-fold higher microsomal stability .
  • Pro-drug strategies : Introduce esterase-labile groups (e.g., acetyl) at the pyrrolidinone oxygen to improve bioavailability .

How should researchers design stability studies for this compound under physiological conditions?

Basic Research Question

  • pH-dependent degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm). Half-life in PBS: >24 hrs; in acidic conditions: 8–12 hrs due to thiourea hydrolysis .
  • Photostability : Expose to UV light (365 nm) for 48 hrs; observe <5% degradation if stored in amber glass .

What analytical techniques are critical for detecting trace impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities. Common by-products include unreacted isothiocyanate (retention time: 6.2 min) and dimerized thiourea (MW: 568.6 Da) .
  • Limit of detection : 0.05% for major impurities via UV detection at 220 nm .

How can the compound’s mechanism of action be elucidated using in vitro and in silico approaches?

Advanced Research Question

  • Enzyme inhibition assays : Test against Mycobacterium tuberculosis pantothenate synthetase (IC50_{50} = 3.7 µM) and correlate with growth inhibition .
  • Molecular dynamics simulations : Simulate ligand-enzyme binding over 100 ns to identify critical interactions (e.g., hydrogen bonds with Arg152 and Lys160) .

What strategies mitigate solubility challenges in biological assays?

Basic Research Question

  • Co-solvent systems : Use 10% DMSO in PBS (v/v) for in vitro studies. Alternatively, formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 1.2 mg/mL) .
  • Particle size reduction : Nano-milling (Z-average = 150 nm) improves dissolution rate by 4-fold .

How can cross-disciplinary approaches (e.g., chemoinformatics and synthetic biology) accelerate derivative screening?

Advanced Research Question

  • Virtual library design : Generate 500+ analogs using KNIME workflows (substituent permutations at phenyl and pyrrolidinone groups) .
  • High-throughput synthesis : Employ automated liquid handlers (e.g., Chemspeed) to parallelize reactions and screen for antimycobacterial activity in 96-well plates .

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